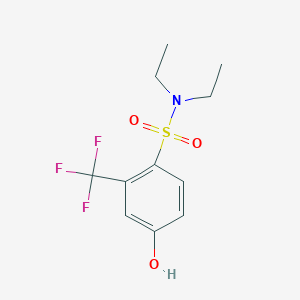
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a trifluoromethyl group, and a diethylsulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring. The hydroxyl group can be introduced through a nitration reaction followed by reduction, while the trifluoromethyl group can be added using reagents like trifluoromethyl iodide. The sulfonamide group is usually introduced through a reaction with chlorosulfonic acid followed by treatment with diethylamine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Removal of the trifluoromethyl group, resulting in simpler derivatives.
Substitution: Introduction of nitro, chloro, or other substituents on the benzene ring.
Scientific Research Applications
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound's lipophilicity, aiding in cell membrane penetration. The sulfonamide group may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
N,N-Diethyl-4-hydroxy-2-trifluoromethylbenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:
N,N-Diethyl-4-hydroxybenzenesulfonamide: Lacks the trifluoromethyl group.
N,N-Diethyl-2-trifluoromethylbenzenesulfonamide: Lacks the hydroxyl group.
4-Hydroxy-2-trifluoromethylbenzenesulfonamide: Lacks the diethyl group.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C11H14F3NO3S |
|---|---|
Molecular Weight |
297.30 g/mol |
IUPAC Name |
N,N-diethyl-4-hydroxy-2-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C11H14F3NO3S/c1-3-15(4-2)19(17,18)10-6-5-8(16)7-9(10)11(12,13)14/h5-7,16H,3-4H2,1-2H3 |
InChI Key |
FNRJVARHZNADIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















